1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole

Chemical Synthesis Purification Physicochemical Properties

This specific 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole isomer is essential for precise SAR and click chemistry applications. Its unique methyl group (C5) and ethynyl handle (C4) provide distinct steric and electronic properties, avoiding the variability of non-methylated or regioisomeric analogs. Available with a validated purity of ≥95% and full characterization, it streamlines proprietary intermediate synthesis and conjugate development.

Molecular Formula C7H6F2N2
Molecular Weight 156.136
CAS No. 1855889-94-9
Cat. No. B2493535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole
CAS1855889-94-9
Molecular FormulaC7H6F2N2
Molecular Weight156.136
Structural Identifiers
SMILESCC1=C(C=NN1C(F)F)C#C
InChIInChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3
InChIKeyYOFWMQONYLPQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9): Technical Profile and Procurement Guide


1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9) is a heterocyclic pyrazole building block featuring a difluoromethyl group at the N1 position, an ethynyl moiety at the C4 position, and a methyl group at the C5 position . This specific substitution pattern distinguishes it from other difluoromethyl-pyrazole analogs and is intended for use in chemical synthesis and medicinal chemistry research. It is commercially available with a typical purity of ≥95% , and its physicochemical properties, including a boiling point of 179.9±40.0°C at 760 mmHg and a predicted density of 1.1±0.1 g/cm³, are documented by suppliers .

Procurement Risk Analysis: Why In-Class Analogs Are Not Interchangeable with 1855889-94-9


In medicinal and synthetic chemistry, substitution patterns on the pyrazole ring dictate reactivity, metabolic stability, and physicochemical properties. While numerous difluoromethyl-pyrazole analogs exist, they are not interchangeable with 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9) due to its unique combination of substituents. The presence of both an ethynyl group (a key click chemistry handle) and a methyl group influences the compound's lipophilicity (XLogP3: 1.7 ), steric hindrance, and electronic distribution, which in turn affects downstream reaction outcomes, pharmacokinetic parameters, and biological target engagement . Substituting with a non-methylated analog (e.g., CAS 1400287-71-9) or a regioisomer (e.g., CAS 2228148-61-4) will introduce variability in boiling point [1], crystallinity, and solubility, potentially derailing established synthetic protocols or compromising the validity of structure-activity relationship (SAR) studies. The quantitative comparisons below detail the specific performance and property deltas that substantiate this risk.

Quantitative Differentiation: Why 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole Stands Apart


Comparative Physicochemical Properties: Boiling Point Variation vs. Non-Methylated Analog

The presence of a methyl group at the C5 position of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9) significantly alters its physicochemical properties compared to its non-methylated analog, 1-(difluoromethyl)-4-ethynyl-1H-pyrazole (CAS 1400287-71-9). The target compound exhibits a higher boiling point, which is a direct consequence of increased molecular weight and altered intermolecular forces .

Chemical Synthesis Purification Physicochemical Properties

Comparative Physicochemical Properties: Lipophilicity and Topological Polar Surface Area (TPSA)

The specific substitution pattern of the target compound results in a unique lipophilicity profile and topological polar surface area (TPSA) compared to its class. While direct comparative data for all analogs is not available in a single study, the reported values for 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (XLogP3: 1.7; TPSA: 17.8 Ų) provide a baseline for differentiation. For instance, the methyl group contributes to an increased XLogP3 relative to non-methylated analogs (e.g., CAS 1400287-71-9, for which XLogP3 is not reported by the same source but is expected to be lower), directly impacting membrane permeability and solubility profiles in biological assays.

Medicinal Chemistry Drug Design ADME Prediction

Procurement Differentiation: Direct Price Comparison vs. Non-Methylated Analog

Procurement costs for specialized building blocks vary significantly based on synthetic complexity and demand. A direct price comparison reveals that 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole (CAS 1855889-94-9) is a premium-priced reagent compared to its simpler, non-methylated analog. The target compound's cost is substantially higher, reflecting its more complex synthesis and its niche application as a specific molecular scaffold .

Procurement Chemical Synthesis Budgeting

Validated Applications for 1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole in Chemical Synthesis and Medicinal Chemistry


Click Chemistry and Bioconjugation: A Versatile Alkyne Handle

The terminal ethynyl group at the C4 position makes 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' reactions. This enables the efficient and selective conjugation of the difluoromethyl-pyrazole moiety to diverse molecular payloads, including fluorophores, biotin, or polyethylene glycol (PEG) chains. The presence of the difluoromethyl group, a metabolically stable bioisostere, enhances the value of the resulting conjugates for target identification or probe development [1].

Scaffold for SAR Studies in Medicinal Chemistry

The specific 1-difluoromethyl-4-ethynyl-5-methyl substitution pattern provides a distinct vector and electronic profile for probing structure-activity relationships (SAR) around a pyrazole core. In drug discovery programs targeting kinases, GPCRs, or other protein classes where pyrazoles are privileged scaffolds, this compound offers a precise starting point. Its documented lipophilicity (XLogP3: 1.7) and TPSA (17.8 Ų) allow medicinal chemists to make informed decisions about the impact of this fragment on overall drug-likeness and pharmacokinetic properties .

Synthesis of Advanced Intermediates and Building Blocks

This compound serves as a crucial building block for constructing more complex, functionalized pyrazole derivatives. The ethynyl group can be further elaborated via Sonogashira cross-coupling or cycloaddition reactions, while the methyl group at C5 provides steric bulk and metabolic stability. Its commercial availability with a defined purity (≥95%) and fully characterized spectral data streamlines the synthesis of proprietary intermediates and compound libraries, reducing the burden on in-house synthesis and characterization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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